7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile family, characterized by a fused triazole and pyridine core with a cyano group at position 8. The 4-chlorophenyl substituent at position 7 and trichloromethyl group at position 2 confer distinct electronic and steric properties. Such derivatives are synthesized via cyclocondensation or radical cyclization () and are explored for biological activities, including antimicrobial and anticancer applications.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4N4/c15-9-3-1-8(2-4-9)10-5-6-22-12(11(10)7-19)20-13(21-22)14(16,17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDBBPDQBMJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=NC(=NN3C=C2)C(Cl)(Cl)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS: 866050-16-0) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₄H₆Cl₄N₄
- Molecular Weight : 372.04 g/mol
The presence of multiple chlorine atoms and a triazole ring contributes to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by chlorination and nitrilation steps to introduce the desired functional groups.
Antimicrobial Activity
Research has demonstrated that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
These results indicate that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of triazolo derivatives against cancer cell lines. For example, one study reported that certain analogs exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .
Antimalarial Activity
In vitro studies have indicated that related compounds can inhibit Plasmodium falciparum, the causative agent of malaria. Some derivatives showed IC50 values as low as 2.24 µM, suggesting potential for further development as antimalarial drugs .
Case Study 1: Antibacterial Efficacy
A recent study tested a series of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior activity compared to traditional antibiotics like chloramphenicol, indicating its potential as a novel therapeutic agent .
Case Study 2: Anticancer Screening
In another investigation, derivatives were screened against lung cancer cell lines with promising results showing significant inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences lie in substituents at positions 2 and 7, influencing lipophilicity, electronic effects, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas from evidence.
Key Observations :
Key Observations :
- Microwave Assistance : Enhances reaction efficiency (e.g., 93–97% yields in ).
- Solvent Systems : Polar aprotic solvents (DMF, dioxane) favor cyclization.
- Catalysts : Copper catalysts enable radical cyclization for aryl-substituted derivatives.
Table 3: Functional Properties
Key Observations :
- Fluorescence : Aryl substituents at positions 2,5,7 (e.g., 2,5,7-triaryl derivatives) enable use as fluorescent probes.
- Anticancer Activity : Electron-withdrawing groups (e.g., -CN, -Cl) correlate with cytotoxicity.
- Trichloromethyl Impact : May improve antimicrobial activity via increased lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
